N-(3-acetylphenyl)-2-(benzylthio)benzamide

Descripción

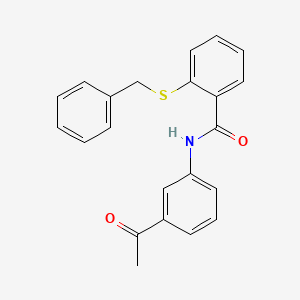

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-benzylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2S/c1-16(24)18-10-7-11-19(14-18)23-22(25)20-12-5-6-13-21(20)26-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRANPCSDGRUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 2 Benzylthio Benzamide

Strategic Design of N-(3-acetylphenyl)-2-(benzylthio)benzamide Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles to enhance potency, selectivity, metabolic stability, and other pharmacokinetic properties. Strategies such as fragment-based design and bioisosteric replacement are pivotal in the conceptualization of novel derivatives.

Fragment-Based and Privileged Scaffold Strategies: The benzamide (B126) structure is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. A common design strategy nih.govinvolves fragment merging, where two or more known binding fragments are combined to create a novel, more potent molecule. In the context of N-(3-ac biosolveit.deetylphenyl)-2-(benzylthio)benzamide, the 2-(benzylthio)benzoyl and 3-aminophenylketone fragments could be selected and linked to generate a library of analogues with potentially enhanced biological activity.

Precursor Synthcardiff.ac.ukesis and Intermediate Formation

The synthesis of this compound relies on the preparation of two key intermediates: 2-(benzylthio)benzoic acid and 3-aminoacetophenone.

Synthesis of 2-(benzylthio)benzoic acid: This precursor is typically synthesized via a nucleophilic substitution reaction. The process involves the reaction of 2-mercaptobenzoic acid with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction is generally google.com carried out in the presence of a base (e.g., sodium hydroxide, lithium hydroxide, or triethylamine) in a suitable solvent like ethanol (B145695) or tetralin. The base deprotonates the prepchem.comarkat-usa.org thiol group of 2-mercaptobenzoic acid, forming a thiolate anion which then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide to form the thioether linkage.

Synthesis of 3-aminoac arkat-usa.orgacsgcipr.orgetophenone: The most common route to 3-aminoacetophenone starts with the nitration of acetophenone. This electrophilic aromat researchgate.netic substitution reaction typically yields a mixture of isomers, from which the desired 3-nitroacetophenone can be separated. Subsequently, the nitro group is reduced to an amine. This reduction can be ach researchgate.netontosight.aiieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using agents such as iron powder in acidic medium.

Below is a table summari patsnap.comzing the key precursors and their typical synthetic routes.

| Precursor / Intermediate | Starting Materials | Reaction Type |

| 2-(Benzylthio)benzoic acid | 2-Mercaptobenzoic acid, Benzyl halide | Nucleophilic Substitution (SN2) |

| 3-Aminoacetophenone | Acetophenone | 1. Nitration 2. Nitro group reduction |

| 2-(Benzylthio)benzoyl chloride | 2-(Benzylthio)benzoic acid, Thionyl chloride | Acyl Chloride Formation |

Reaction Pathways for Benzamide Formation

The final step in the synthesis of this compound is the formation of the amide bond between the two primary precursors.

Amidation Reactions

Amide bond formation is a cornerstone of organic synthesis, and several methods can be employed to couple a carboxylic acid like 2-(benzylthio)benzoic acid with an amine such as 3-aminoacetophenone.

One common approach invo wits.ac.zalves the activation of the carboxylic acid. The 2-(benzylthio)benzoic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(benzylth prepchem.comresearchgate.netio)benzoyl chloride is then reacted with 3-aminoacetophenone, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the final benzamide product.

Alternatively, direct co prepchem.comupling methods using peptide coupling reagents are widely used. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activator like 4-dimethylaminopyridine (B28879) (DMAP) and sometimes an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the amide bond formation under mild conditions. The reaction mechanism in nih.govvolves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. The use of DMAP can furth researchgate.neter accelerate the reaction by forming a highly reactive acyliminium intermediate.

Thioether Linih.govnkage Formation

The formation of the thioether linkage is a critical step in the synthesis of the 2-(benzylthio)benzoic acid precursor. This transformation is typically achieved through the Williamson ether synthesis-analogue for thioethers. The process involves the acsgcipr.orgreaction of a thiolate with an alkyl halide.

Specifically, 2-mercaptobenzoic acid is deprotonated by a base, such as sodium hydroxide, to form the corresponding sodium thiophenoxide. This potent nucleophile t prepchem.comhen undergoes an SN2 reaction with benzyl chloride or benzyl bromide, displacing the halide and forming the C-S bond of the benzyl thioether. The efficiency of this re arkat-usa.orgaction is high, providing a straightforward route to this key intermediate. Copper-catalyzed methods using benzyl alcohols and thiols have also been developed as an alternative route to benzyl thioethers.

Derivatizationnih.govStrategies for Structural Modification

The structure of this compound offers several sites for chemical modification to explore structure-activity relationships (SAR) and optimize its properties.

Modification of the Acetylphenyl Moiety

The acetyl group on the phenyl ring is a particularly attractive site for derivatization due to the versatile reactivity of the ketone functional group. The parent compound, acet (B560244) nih.govophenone, is a valuable precursor in the synthesis of many heterocyclic compounds and other derivatives.

Standard ketone chemistr researchgate.nety can be applied to the acetyl moiety. For example:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), which could introduce a new hydrogen bond donor group.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) would convert the ketone into an oxime, altering the geometry and electronic properties of this part of the molecule.

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), can yield hydrazone derivatives. This strategy is often us cityu.edu.hkslu.seed to modify polarity and improve analytical detection.

α-Functionalizatio cityu.edu.hkn: The α-carbon of the acetyl group can be halogenated and used for further nucleophilic substitutions to introduce a variety of functional groups.

Furthermore, the phenyl nih.govring itself can be a target for modification, although this would typically be accomplished by using a derivatized 3-aminoacetophenone precursor in the initial synthesis. Alkylation, acylation, an chemicalbook.comontosight.aiontosight.aid silylation are common derivatization techniques for various functional groups that could be present on the ring.

Table of Compounds

libretexts.org| Compound Name | Structure | | :--- | :--- | | this compound | | | 2-(Benzylthio)benzoic acid | | | 3-Aminoacetophenone | | | 2-Mercaptobenzoic acid | | | Benzyl bromide | | | 3-Nitroacetophenone | | | Thionyl chloride | | | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | | | 4-Dimethylaminopyridine (DMAP) | |

Alterations of the Benzylthio Group

The benzylthio group, a prominent feature of the this compound structure, offers several avenues for chemical modification. These transformations can significantly alter the electronic and steric properties of the molecule, leading to derivatives with potentially new chemical characteristics. The primary alterations involve cleavage of the carbon-sulfur bond and oxidation of the sulfur atom.

Oxidation to Sulfoxides and Sulfones:

The sulfur atom in the benzylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using various oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.

Commonly employed oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). The reaction stoichiometry is crucial; typically, one equivalent of the oxidizing agent will yield the sulfoxide, while an excess (two or more equivalents) will lead to the sulfone.

To Sulfoxide: The partial oxidation to the sulfoxide introduces a chiral center at the sulfur atom, potentially leading to diastereomeric products if other chiral centers are present.

To Sulfone: Further oxidation to the sulfone results in a significant change in the geometry and electronic nature of the sulfur linkage, making it a stronger electron-withdrawing group.

| Transformation | Reagents and Conditions | Product Functional Group |

| Sulfide to Sulfoxide | 1 eq. m-CPBA, CH₂Cl₂ | Sulfoxide (-SO-) |

| Sulfide to Sulfone | ≥2 eq. m-CPBA, CH₂Cl₂ | Sulfone (-SO₂-) |

| Sulfide to Sulfone | H₂O₂, catalyst (e.g., Na₂WO₄) | Sulfone (-SO₂-) |

Cleavage of the Benzyl Group:

The benzyl group can be cleaved from the sulfur atom through various reductive methods. A common and effective method is hydrogenolysis, which involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and results in the formation of the corresponding thiol (2-mercaptobenzamide derivative) and toluene (B28343) as a byproduct.

Another approach for the cleavage of benzyl thioethers involves the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Na/NH₃). These powerful reducing conditions can effectively break the C-S bond. The choice of cleavage method would depend on the compatibility of other functional groups present in the molecule.

| Transformation | Reagents and Conditions | Product Functional Group |

| Benzylthioether Cleavage | H₂, Pd/C, Ethanol | Thiol (-SH) |

| Benzylthioether Cleavage | Na, liq. NH₃ | Thiol (-SH) |

Substitution on the Benzamide Core

The benzamide core of this compound possesses two aromatic rings that can be subjected to substitution reactions: the N-phenyl ring derived from 3-aminoacetophenone and the benzoyl ring derived from 2-(benzylthio)benzoic acid.

Electrophilic Aromatic Substitution:

Both aromatic rings can potentially undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile.

On the N-phenyl ring: The acetyl group is a meta-directing deactivator, while the amide nitrogen is an ortho-, para-directing activator (though its activating effect is diminished by the adjacent carbonyl group). The interplay of these effects would likely lead to a mixture of products.

On the benzoyl ring: The benzylthio group is an ortho-, para-directing activator, while the amide carbonyl is a meta-directing deactivator. Substitution would likely be directed to the positions ortho and para to the benzylthio group.

Palladium-Catalyzed Cross-Coupling Reactions:

To achieve more specific and controlled substitutions, palladium-catalyzed cross-coupling reactions are powerful tools. nih.govmdpi.com These reactions typically require the presence of a halogen or triflate group on the aromatic ring, which can then be coupled with a variety of partners. For instance, if a bromo or iodo substituent were present on either of the aromatic rings, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon or carbon-nitrogen bonds. nih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Suzuki Coupling | Aryl-Br + R-B(OH)₂ | Pd catalyst, Base | Aryl-R |

| Heck Coupling | Aryl-Br + Alkene | Pd catalyst, Base | Aryl-Alkene |

| Buchwald-Hartwig Amination | Aryl-Br + R₂NH | Pd catalyst, Base | Aryl-NR₂ |

Optimization of Synthetic Yields and Purity

The synthesis of this compound typically involves the coupling of 2-(benzylthio)benzoic acid and 3-aminoacetophenone. Optimizing the yield and purity of this amide formation is crucial for efficient synthesis. researchgate.netnanobioletters.com

Screening of Coupling Reagents and Conditions:

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. A variety of reagents can be employed to activate the carboxylic acid for amide bond formation. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).

The optimization process often involves screening a panel of these reagents in combination with different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., dichloromethane, dimethylformamide, tetrahydrofuran). The reaction temperature is another important parameter to control, with reactions often run at room temperature or slightly elevated temperatures. For sterically hindered substrates, more potent coupling agents and higher temperatures may be necessary to drive the reaction to completion. nih.gov

Purification Techniques:

Achieving high purity of the final product is as important as obtaining a high yield. The primary methods for purifying this compound and its derivatives are crystallization and column chromatography.

Crystallization: This is a highly effective method for purifying solid compounds. rochester.edu The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined empirically by testing the solubility of the compound in various solvents.

Column Chromatography: For mixtures that are difficult to separate by crystallization or for non-crystalline products, silica (B1680970) gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). A gradient of solvents with increasing polarity is often used to elute the desired compound from the column.

A systematic approach to optimization, involving the careful selection of reaction parameters and purification methods, is essential for the efficient and reliable synthesis of this compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. While specific experimental data for N-(3-acetylphenyl)-2-(benzylthio)benzamide is not available in the public domain, a theoretical analysis predicts a complex spectrum. The spectrum would feature distinct signals for the aromatic protons on the three phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons of the acetyl group. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) would be crucial for assigning each proton to its specific position within the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for each of the 22 carbon atoms. Key signals would include those for the two carbonyl carbons (amide and ketone), the carbons of the three aromatic rings, the methylene carbon of the benzyl group, and the methyl carbon of the acetyl group. The precise chemical shifts would confirm the connectivity of the molecular skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H (Amide) | ~3300 cm⁻¹ (stretching) |

| C=O (Amide) | ~1660 cm⁻¹ (stretching) |

| C=O (Ketone) | ~1680 cm⁻¹ (stretching) |

| C-S (Thioether) | ~700-600 cm⁻¹ (stretching) |

| Aromatic C-H | ~3100-3000 cm⁻¹ (stretching) |

| Aromatic C=C | ~1600-1450 cm⁻¹ (stretching) |

Note: These are approximate values and can vary based on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₂₂H₁₉NO₂S), HRMS analysis would be used to confirm the exact mass of the molecular ion. This technique is critical for verifying the compound's elemental composition and distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography could be employed. This powerful technique provides the definitive three-dimensional arrangement of atoms in the solid state. The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's constitution and conformation in the crystalline lattice.

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography - TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for assessing the purity of a compound and monitoring the progress of a chemical reaction. For this compound, a sample would be spotted on a TLC plate (typically silica (B1680970) gel) and developed with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The purity is indicated by the presence of a single spot. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Based on the available information, a detailed article focusing on the computational and theoretical investigations of this compound cannot be generated.

A thorough search for specific quantum chemical calculations, including Density Functional Theory (DFT) studies, geometry optimization, electronic structure analysis, reactivity descriptors, and non-linear optical properties for this compound, did not yield relevant scientific literature.

The search results primarily contain detailed computational studies for a similarly named but structurally different compound, N–((2–Acetylphenyl)carbamothioyl)benzamide. This molecule is a thiourea derivative and its computational data cannot be used to describe this compound, as the structural differences would lead to significantly different chemical and physical properties.

Therefore, due to the lack of specific research data for this compound matching the required outline, it is not possible to provide a scientifically accurate and informative article as requested.

Computational and Theoretical Investigations of N 3 Acetylphenyl 2 Benzylthio Benzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis interprets the wave function in terms of localized electron-pair bonding units.

For a molecule like N-(3-acetylphenyl)-2-(benzylthio)benzamide, NBO analysis would calculate the stabilization energies, E(2), associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. Key interactions would likely involve:

Delocalization of lone pair electrons from the oxygen and nitrogen atoms of the amide group.

Interactions between the π-orbitals of the aromatic rings.

Hyperconjugative effects involving the thioether linkage.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govcore.ac.uk An MD simulation for this compound, typically in a solvated environment, would provide insights into:

The conformational flexibility of the molecule, particularly around the amide and thioether bonds.

The stability of different conformers.

The interaction of the molecule with solvent molecules (e.g., water).

The dynamic behavior of the molecule when bound to a biological target, such as a protein, which can complement findings from molecular docking. core.ac.uk

MD simulations are valuable for understanding how a ligand adapts its shape within a protein's binding pocket and for refining the binding poses obtained from docking studies. nih.gov

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. bohrium.comnih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and estimating the binding affinity of a ligand.

For this compound, docking studies would be performed against a library of protein targets to identify those with which it might interact strongly. Research on structurally similar 3-(benzylthio)benzamide derivatives has identified sirtuin-2 (SIRT2) as a potential target, suggesting that enzymes in this family could be relevant for this compound as well. nih.gov

Once a potential binding pose is identified through docking, a detailed analysis of the interactions between the ligand and the protein's active site residues is conducted. bohrium.comnih.gov For this compound, this would involve identifying:

Hydrogen bonds: Potentially formed by the amide N-H group (donor) and the carbonyl and acetyl oxygens (acceptors).

Hydrophobic interactions: Involving the three aromatic rings (two phenyl rings and the acetylphenyl ring).

Pi-stacking: Possible interactions between the aromatic rings of the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the protein's binding site.

Docking programs provide a scoring function that estimates the binding energy (or binding affinity), often expressed in kcal/mol. nih.gov A more negative value typically indicates a more favorable binding interaction. For example, docking studies on other benzamide (B126) derivatives have reported binding affinities in the range of -7.4 to -7.7 kcal/mol with targets like DNA and integrin. bohrium.comdergipark.org.tr More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine these binding energy calculations after an MD simulation. nih.gov

Table 1: Illustrative Binding Energy Data from Related Compounds (Note: This data is for illustrative purposes from studies on different molecules and does not represent actual data for this compound.)

| Compound Class | Target Protein | Estimated Binding Energy (kcal/mol) | Reference |

| Benzamide Derivative | α5β1 integrin | -7.7 | bohrium.comdergipark.org.tr |

| Benzamide Derivative | DNA | -7.4 | bohrium.comdergipark.org.tr |

| Carbamothioyl Pivalamide | Acetylcholinesterase | -7.5 | nih.gov |

| Carbamothioyl Pivalamide | Butyrylcholinesterase | -7.6 | nih.gov |

The primary output of a molecular docking study is the prediction of the most stable binding mode(s) of the ligand within the receptor's active site. bohrium.com This includes the ligand's three-dimensional conformation and orientation. Understanding the binding mode is crucial for structure-activity relationship (SAR) studies, as it explains how different functional groups on the ligand contribute to its binding affinity and selectivity. For this compound, predicting its binding mode could guide the design of new analogues with improved potency or selectivity for a specific biological target. nih.gov

Based on a comprehensive review of the available scientific literature, specific computational and theoretical investigations for the compound This compound corresponding to the requested outline sections (Pharmacophore Modeling, Virtual Screening, Analysis of Intermolecular and Intramolecular Interactions, Hydrogen Bonding Networks, Hirshfeld Surface Analysis, Energy Framework Analysis, and Quantum Theory of Atoms in Molecules Analysis) have not been published.

While research exists on related benzamide derivatives and the computational techniques mentioned, the direct application and detailed results for this compound are not present in the search findings. Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this particular compound.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 2 Benzylthio Benzamide Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of N-(3-acetylphenyl)-2-(benzylthio)benzamide analogues is highly sensitive to the nature and position of substituents on its three main structural components: the N-acetylphenyl ring, the benzylthio moiety, and the central benzamide (B126) core.

Role of the Acetyl Group Substitution Position

The position of the acetyl group on the N-phenyl ring is a key determinant of the molecule's interaction with its biological target. While the parent compound features a meta-acetyl group (3-position), the precise influence of shifting this group to the ortho (2-position) or para (4-position) has not been extensively detailed in comparative studies. However, research on related benzamide structures highlights the importance of substitution patterns on the anilide moiety. For instance, in a series of benzamide derivatives developed as histone deacetylase inhibitors, the steric factors at the 3' and 4' positions of the anilide ring played a significant role in the interaction with the enzyme. nih.gov This suggests that moving the acetyl group from the 3-position to the 4-position could alter the compound's steric profile and, consequently, its biological activity. Further investigation is required to systematically evaluate the ortho, meta, and para isomers to fully elucidate the optimal positioning of the acetyl group for specific biological targets.

Influence of the Benzylthio Moiety Modifications

Modifications to the benzylthio group have a profound effect on the potency of these compounds. In studies of 3-(benzylthio)benzamide derivatives as sirtuin-2 (SIRT2) inhibitors, replacing the sulfur atom with more oxidized forms, such as sulfoxide (B87167) or sulfone, was explored. The results indicated that the thioether linkage is crucial for optimal activity. nih.gov

Specifically, thioether analogues were found to be the most potent SIRT2 inhibitors, showing a two- to three-fold increase in potency compared to their corresponding sulfonamide predecessors. nih.gov This highlights the favorability of the less oxidized thioether moiety for binding to the target enzyme. Further SAR studies on related structures, such as TRPV1 antagonists, have shown that while the unsubstituted 2-benzylthio derivative exhibits outstanding antagonism, substitutions on the benzyl (B1604629) ring can lead to slightly lower potency. wisdomlib.org

Table 1: Impact of Benzylthio Moiety Oxidation on SIRT2 Inhibitory Activity

| Compound Analogue | Moiety | SIRT2 IC₅₀ (µM) |

|---|---|---|

| Sulfonamide Analogue | -SO₂NH- | (Baseline) |

| Thioether Analogue | -S- | ~2-3x more potent |

| Sulfoxide Analogue | -SO- | Less potent than thioether |

| Sulfone Analogue | -SO₂- | Less potent than thioether |

Data derived from qualitative statements in the source literature indicating relative potency. nih.gov

Effects of Benzamide Core Derivatization

Derivatization of the benzamide core, particularly the amide nitrogen and the associated phenyl ring, significantly influences both potency and selectivity. Research on 3-(benzylthio)benzamide derivatives demonstrated that coupling the core with various amines, such as aniline, pyridine (B92270), or pyridazine, leads to compounds with varying degrees of SIRT2 inhibition. nih.gov

This flexibility in the "right-hand" portion of the molecule allows for fine-tuning of the compound's properties. For example, specific thioether-derived compounds coupled with particular amines resulted in potent and selective SIRT2 inhibitors that were capable of increasing α-tubulin acetylation in neuronal cell lines. nih.gov The choice of the amine partner in the benzamide synthesis is therefore a critical step in optimizing the pharmacological profile of the final compound.

Pharmacophoric Features Essential for Activity

Based on SAR studies, a general pharmacophore model for this class of compounds can be proposed. The essential features for potent activity, particularly for SIRT2 inhibition, include:

A Thioether Linker: The benzylthio benzamide core is critical. The sulfur atom in a thioether state is preferred over its oxidized sulfoxide or sulfone forms, and vastly preferred over a sulfonamide bridge, for enhanced potency. nih.gov

An Aromatic Core: The central benzamide scaffold serves as a rigid core to properly orient the other key moieties for optimal interaction with the target's binding site.

A Substituted N-Phenyl Group: The N-(3-acetylphenyl) group plays a crucial role in target engagement. The acetyl group likely acts as a key interaction point, possibly through hydrogen bonding, and its position is important for correctly orienting the molecule within the binding pocket.

A Benzyl Group: The benzyl portion of the benzylthio moiety contributes to binding, likely through hydrophobic interactions within a specific pocket of the target enzyme.

Molecular modeling studies have confirmed the unfavorable role of a sulfonamide group in this position for SIRT2 binding, reinforcing the importance of the thioether as a key pharmacophoric element. nih.gov

Computational Approaches to SAR Analysis (e.g., QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in understanding and optimizing the SAR of this compound analogues.

Molecular modeling and docking studies were pivotal in the decision to replace a metabolically unstable and unfavorable sulfonamide moiety with the more potent thioether, sulfoxide, and sulfone groups in a series of SIRT2 inhibitors. nih.gov These computational approaches provided a structural hypothesis for the observed SAR, suggesting that the sulfonamide group was detrimental to binding, which was later confirmed by experimental data showing that the thioether analogues were the most potent. nih.gov

While specific QSAR models for this compound were not found, such models are frequently used for related benzamide structures. mdpi.com These models typically correlate physicochemical properties (like hydrophobicity, electronic effects, and steric parameters) with biological activity, providing predictive power for designing new analogues with improved potency and selectivity. The consistent findings across experimental and computational studies underscore the value of an integrated approach to drug design and optimization.

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for Therapeutic Intervention

A primary avenue for future research is the systematic evaluation of N-(3-acetylphenyl)-2-(benzylthio)benzamide against various biological targets implicated in disease.

Sirtuin 2 (SIRT2) Inhibition: Research on 3-(benzylthio)benzamide analogues has identified them as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC). nih.govnih.govacs.org SIRT2 is a compelling therapeutic target, particularly for neurodegenerative diseases like Huntington's and Parkinson's disease. nih.gov Inhibition of SIRT2 has been shown to reduce the aggregation of polyglutamine (polyQ), a pathological hallmark of Huntington's disease, and increase neuronal survival. nih.govfigshare.com

Future studies should therefore prioritize screening this compound for its inhibitory activity against SIRT2. A comprehensive investigation would also involve assessing its selectivity against other sirtuin isoforms, such as SIRT1 and SIRT3, to establish a clear selectivity profile, which is crucial for minimizing off-target effects. nih.gov

Other Potential Targets: Beyond sirtuins, the benzamide (B126) scaffold is a privileged structure in medicinal chemistry. For instance, other classes of HDACs have been successfully targeted by benzamide derivatives in oncology. nih.gov Therefore, a broader screening panel could reveal unexpected activities. Exploring targets such as histone deacetylases (HDACs) involved in cancer or inflammatory diseases could uncover novel therapeutic applications for this compound. nih.gov

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers powerful tools to guide the development of more effective analogues of this compound.

Molecular Modeling and Docking: Building upon studies of similar compounds, molecular docking simulations can predict the binding orientation of this compound within the active site of targets like SIRT2. nih.govfigshare.com These models can elucidate key interactions between the compound and amino acid residues, providing a rational basis for structural modifications. For example, docking studies on related scaffolds revealed that replacing a sulfonamide moiety with a thioether was favorable for SIRT2 binding, a feature already present in the target compound. nih.govacs.org

Future computational work could focus on:

Exploring the role of the N-(3-acetylphenyl) group: Modeling can determine if the acetyl group forms key hydrogen bonds or occupies a specific pocket and whether modifications could enhance this interaction.

Investigating the benzylthio moiety: The flexibility and positioning of the benzyl (B1604629) group can be optimized to improve hydrophobic interactions within the target's binding site.

| Computational Approach | Objective for this compound | Potential Outcome |

| Molecular Docking | Predict binding mode and affinity to SIRT2 and other targets. | Identify key binding interactions and prioritize analogues for synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of analogues with biological activity. | Develop predictive models to guide the design of more potent compounds. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex over time. | Assess the stability of binding and identify potential resistance mechanisms. |

Strategies for Enhancing Potency and Specificity

A key goal in drug development is to maximize a compound's potency against its intended target while minimizing its effects on others.

Structural Modifications: Based on findings from related 3-(benzylsulfonamido)benzamide and 3-(benzylthio)benzamide series, several strategies can be employed: nih.govnih.gov

Oxidation of the Thioether: The thioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone. In studies of related compounds, thioether analogues proved to be the most potent SIRT2 inhibitors, showing a two- to three-fold increase in potency over sulfonamide precursors. nih.gov Evaluating the sulfoxide and sulfone versions of this compound would be a logical step to modulate activity.

Substitution on Phenyl Rings: Adding various substituents to the benzyl and acetylphenyl rings can fine-tune the electronic and steric properties of the molecule to enhance target engagement. Previous work on similar scaffolds explored chloro, methylthio, and methoxy (B1213986) groups to improve inhibitory activity. nih.gov

| Analogue Series | Modification | Reported Effect on SIRT2 Inhibition (in related scaffolds) nih.gov |

| Thioether (Parent) | -S- | Most potent and selective |

| Sulfoxide | -S(O)- | Synthesized for comparison |

| Sulfone | -S(O)₂- | Synthesized for comparison |

| Substituted Phenyl Rings | e.g., -Cl, -OCH₃, -SCH₃ | Modulated potency and selectivity |

Development of Advanced In Vitro Model Systems for Biological Evaluation

To translate enzymatic inhibition into cellular and physiological effects, robust in vitro models are essential.

Cell-Based Assays: Following the precedent set by research on other SIRT2 inhibitors, future studies on this compound should use relevant cell lines to confirm its mechanism of action. nih.gov For neurodegenerative disease applications, neuronal cell lines would be appropriate. figshare.com Key assays would include:

Target Engagement: Measuring the acetylation levels of known SIRT2 substrates, such as α-tubulin. An increase in α-tubulin acetylation in treated cells would confirm that the compound inhibits SIRT2 activity within a cellular context. nih.gov

Phenotypic Assays: In models of Huntington's disease, such as PC12 cells, the compound could be tested for its ability to inhibit the aggregation of polyglutamine proteins. nih.govacs.org

Advanced Models: To better predict human responses, research can move beyond traditional 2D cell cultures to more complex systems. Organ-on-a-chip technology, 3D tissue models, and induced pluripotent stem cell (iPSC)-derived neurons from patients could provide more physiologically relevant platforms for evaluating both the efficacy and potential toxicity of new analogues. nih.gov These advanced models can offer deeper insights into the compound's effects within a microenvironment that more closely mimics human tissue. nih.gov

Q & A

Basic: What synthetic routes are recommended for preparing N-(3-acetylphenyl)-2-(benzylthio)benzamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis involves two key steps: (1) formation of the benzylthio intermediate and (2) coupling with the 3-acetylphenyl group.

- Benzylthio Intermediate : React benzyl chloride with thiourea under reflux in ethanol to generate benzylthiourea, followed by hydrolysis with NaOH to yield benzylthiol .

- Coupling : Use a nucleophilic substitution reaction between 2-chlorobenzamide derivatives and benzylthiol. Alternatively, employ a palladium-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) to attach the benzylthio group to the benzamide core .

- Optimization : Control temperature (60–80°C for substitution; 100–120°C for coupling), use anhydrous solvents (DMF or THF), and add catalytic CuI or Pd(PPh₃)₄ to improve yields (typically 60–75%) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm the benzylthio (δ 3.8–4.2 ppm for SCH₂), acetyl (δ 2.5–2.7 ppm for CH₃), and amide (δ 8.1–8.3 ppm for CONH) groups. Compare with analogs like N-(3-acetylphenyl)-2-chlorobenzamide .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ (expected m/z ~392.1 for C₂₂H₂₀N₂O₂S) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Kinase Inhibition : Test against tyrosine kinases (e.g., abl, src) using fluorescence-based ADP-Glo™ assays, as benzylthio-benzamides show kinase inhibitory activity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231, PC3) at 1–100 μM concentrations. Compare with N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives, which exhibit IC₅₀ values of 2–10 μM .

- Antimicrobial Screening : Employ broth microdilution against Gram-positive bacteria (e.g., MRSA) due to membrane-targeting potential of benzylthio groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the benzylthio and acetyl substituents?

Methodological Answer:

- Substituent Variation : Synthesize analogs replacing benzylthio with methylthio, phenylthio, or halogens. Replace the acetyl group with nitro or methoxy to assess electronic effects .

- Biological Testing : Compare IC₅₀ values across analogs in kinase/cytotoxicity assays. For example, 2-(benzylthio) groups enhance kinase inhibition by 5–10× compared to methylthio .

- Computational Analysis : Perform molecular docking (AutoDock Vina) to map interactions with kinase ATP-binding pockets. Correlate binding scores (ΔG) with experimental data .

Advanced: What strategies can elucidate the compound’s mechanism of action when conflicting biological data arise?

Methodological Answer:

- Target Deconvolution : Use thermal shift assays (CETSA) to identify proteins stabilized by the compound in cell lysates. Combine with siRNA knockdown to confirm target relevance .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells. Overlap differentially expressed genes with KEGG pathways (e.g., apoptosis, cell cycle) .

- Resolve Contradictions : If cytotoxicity varies between cell lines, test mitochondrial membrane potential (JC-1 staining) to determine if apoptosis is cell-type-specific .

Advanced: How can computational modeling predict metabolic stability and off-target interactions?

Methodological Answer:

- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites on the acetyl and benzylthio groups .

- Off-Target Screening : Perform similarity ensemble approach (SEA) screening against ChEMBL to predict affinity for GPCRs or ion channels .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic sulfur regions prone to glutathione conjugation .

Advanced: How should researchers address discrepancies in solubility data across different experimental setups?

Methodological Answer:

- Standardize Conditions : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Compare with structurally similar compounds like N-(3-amino-2-methylphenyl)benzamide derivatives .

- Salt Formation : Test hydrochloride or mesylate salts to improve aqueous solubility. For example, hydrochloride salts of benzamides increase solubility by 3–5× .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for in vivo studies if solubility remains <10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.